molecular formula C16H32N4O3 B13864420 tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate

tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate

Cat. No.: B13864420
M. Wt: 328.45 g/mol
InChI Key: CDZDEHVWAXDQAQ-UHFFFAOYSA-N
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Description

tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and pharmaceutical applications. This compound is particularly interesting due to its unique structure, which includes a piperazine ring, a dimethylamino group, and a tert-butyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with a suitable piperazine derivative under controlled conditions. The reaction often requires the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of carbamates with enzymes and receptors. It is particularly useful in the study of enzyme inhibition.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the dimethylamino group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The tert-butyl carbamate moiety provides stability and enhances the compound’s bioavailability.

Comparison with Similar Compounds

  • tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
  • tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate

Comparison: While these similar compounds share the tert-butyl carbamate moiety, they differ in their core structures. The presence of the piperazine ring in tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate makes it unique and imparts distinct chemical and biological properties. This uniqueness is particularly evident in its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O3/c1-16(2,3)23-15(22)18-13(7-6-10-19(4)5)14(21)20-11-8-17-9-12-20/h13,17H,6-12H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZDEHVWAXDQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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